molecular formula C9H16ClN3O3 B14022258 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea CAS No. 56323-45-6

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea

Cat. No.: B14022258
CAS No.: 56323-45-6
M. Wt: 249.69 g/mol
InChI Key: RLVBEHFQVMKVOD-JGVFFNPUSA-N
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Description

1-(2-Chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is a chemical compound of significant interest in pharmacological research. It is structurally characterized as a synthetic cannabinoid receptor agonist, related to other compounds investigated for their interaction with the endocannabinoid system . Researchers utilize this compound primarily in vitro to study its binding affinity and functional activity at cannabinoid receptors (CB1 and CB2). Its applications extend to mechanistic studies aimed at elucidating signal transduction pathways and the physiological roles of cannabinoid receptors. Studies on structurally related compounds involve a range of experimental methods, including surface plasmon resonance (SPR) to determine receptor binding kinetics, tetrad assays to characterize cannabinoid-specific pharmacological effects in vivo, and investigations into abuse potential and physical dependence . This product is intended for research purposes only by trained laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

56323-45-6

Molecular Formula

C9H16ClN3O3

Molecular Weight

249.69 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea

InChI

InChI=1S/C9H16ClN3O3/c10-4-5-13(12-16)9(15)11-7-2-1-3-8(14)6-7/h7-8,14H,1-6H2,(H,11,15)/t7-,8+/m0/s1

InChI Key

RLVBEHFQVMKVOD-JGVFFNPUSA-N

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)NC(=O)N(CCCl)N=O

Canonical SMILES

C1CC(CC(C1)O)NC(=O)N(CCCl)N=O

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea

General Synthetic Approach

The synthesis of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea typically involves the following key steps:

  • Formation of the nitrosourea core by reaction of an appropriate amine precursor with nitrosating agents.
  • Introduction of the 2-chloroethyl moiety, which is crucial for alkylating activity.
  • Attachment of the (1S,3R)-3-hydroxycyclohexyl substituent to the urea nitrogen to confer stereochemical specificity and influence biological properties.

Synthetic Routes

Nitrosourea Formation

Nitrosoureas are commonly synthesized by nitrosation of urea derivatives or by reaction of amines with nitrosyl chloride or related nitrosating agents under controlled conditions. For this compound, the nitrosourea functionality is introduced by nitrosation of a substituted urea intermediate.

Introduction of the 2-Chloroethyl Group

The 2-chloroethyl group is incorporated by alkylation reactions using 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) or by reaction with 2-chloroethyl isocyanate derivatives. This step requires careful control to avoid side reactions such as overalkylation or decomposition.

Attachment of the (1S,3R)-3-Hydroxycyclohexyl Moiety

The stereospecific (1S,3R)-3-hydroxycyclohexyl group is introduced by coupling the nitrosourea intermediate with the corresponding chiral amine or alcohol precursor. This step may involve protection/deprotection strategies to preserve the hydroxy group and stereochemistry.

Detailed Example of a Preparation Method

A representative synthetic procedure adapted from nitrosourea chemistry literature is outlined below:

Step Reagents and Conditions Description
1 (1S,3R)-3-Aminocyclohexanol, base (e.g., triethylamine) Formation of the substituted urea intermediate by reaction with an isocyanate or chloroformate derivative
2 Nitrosyl chloride (NOCl), low temperature (0–5 °C) Nitrosation of the urea intermediate to form the nitrosourea moiety
3 2-Chloroethyl chloride or 2-chloroethyl bromide, base Alkylation of the nitrosourea nitrogen with 2-chloroethyl group
4 Purification by recrystallization or chromatography Isolation of pure 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea

Research Discoveries and Optimization

Alternative Synthetic Pathways

Research has explored various synthetic routes to improve yield, stereoselectivity, and purity:

  • Use of protected hydroxycyclohexyl amines to prevent side reactions during nitrosation.
  • Employing mild nitrosating agents to avoid decomposition of sensitive moieties.
  • Optimization of reaction solvents (e.g., dichloromethane, tetrahydrofuran) and temperatures to maximize nitrosourea formation.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the stereochemistry and integrity of the hydroxycyclohexyl group.
  • Mass spectrometry verifies the molecular weight and presence of the 2-chloroethyl nitrosourea fragment.
  • Infrared (IR) spectroscopy identifies characteristic nitrosourea bands (N–NO and C=O stretches).

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions Notes
Nitrosation agent Nitrosyl chloride (NOCl) or sodium nitrite/HCl Low temperature (0–5 °C) to avoid decomposition
Solvent Dichloromethane, tetrahydrofuran Anhydrous conditions preferred
Base Triethylamine or pyridine Scavenges HCl formed during reactions
Alkylating agent 2-Chloroethyl chloride or bromide Stoichiometric control critical
Temperature 0–25 °C Controlled to prevent side reactions
Purification Recrystallization or silica gel chromatography Ensures removal of impurities and unreacted starting materials
Yield Variable (40–70%) Dependent on reaction optimization

The preparation of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea involves multi-step synthesis focusing on nitrosourea formation, selective alkylation with the 2-chloroethyl group, and stereospecific introduction of the hydroxycyclohexyl substituent. Optimization of reaction conditions, reagents, and purification methods is essential to achieve high purity and yield. Analytical techniques confirm structural and stereochemical integrity.

Due to the compound’s sensitivity, strict control of moisture, temperature, and reaction times is necessary. Research continues to refine these methods to improve efficiency and scalability for potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrosourea group to an amine.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea, commonly known as Lomustine or CCNU, is a synthetic compound classified as an alkylating agent, and its primary application lies in the treatment of certain types of cancer.

Scientific Research Applications

Mechanism of Action
The primary chemical reaction of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea involves the formation of reactive intermediates that alkylate DNA. Upon administration, the chloroethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of DNA cross-links. This process inhibits DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

Medical Countermeasures
Compounds like AEOL 10150 have shown potential therapeutic efficacy against skin lesions mediated by chloroethyl ethyl sulfide (CEES), supporting their use as medical countermeasures against sulfur mustard-induced skin injuries .

Antitumor activity
A novel compound, 1-(2-chloroethyl)-1-nitroso-3-(2-(3-oxobenzoelenazol-2(3H)-yl)ethyl)urea(4a-1), which was designed through the combination of Ethaselen and Carmustine, showed good solubility, good tagetability, low toxicity and excellent antitumor activity by synergism .

DNA Repair
The repair of damage induced by the alkylating antitumor drug 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) has been investigated, and data indicate that most damage induced by CCNU is repaired via the ERCC1-independent base excision repair pathway, initiating with removal of chloroethylated and hydroxyethylated bases by N-glycosylases .

Clinical Studies
Clinical studies have been conducted with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (NSC 79037) .

Cancer Treatment
1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea is primarily used in the treatment of certain types of cancer, including brain tumors and Hodgkin's lymphoma. The structure features a nitrosourea group, which is crucial for its mechanism of action. A patent describes transdermal pharmaceutical compositions including CBD or THC for treating cancer .

Table of compounds sharing similarities with 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea

Compound NameStructure TypeKey Features
Carmustine (BCNU)NitrosoureaUsed for brain tumors; similar mechanism of action
StreptozocinNitrosoureaPrimarily used for pancreatic cancer; different target
TemozolomideAlkylating agentOral administration; used for glioblastoma

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea involves its ability to alkylate DNA and other cellular components. The nitrosourea group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs include:

Compound Name N-3 Substituent Key Features
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) Cyclohexyl High lipophilicity; moderate carbamoylating activity
1-(2-Chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU) trans-4-Methylcyclohexyl Enhanced therapeutic activity against Lewis lung carcinoma
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) 2-Chloroethyl Bifunctional alkylator; rapid plasma degradation
1-(2-Chloroethyl)-3-(trans-4-hydroxycyclohexyl)-1-nitrosourea trans-4-Hydroxycyclohexyl Strong carbamoylating activity; inhibits DNA repair

Cytotoxic Activity

  • Dose-Response Relationships: All CENUs exhibit similar cytotoxic potency when normalized for active species concentration. For example, 50% growth inhibition in P388 cells occurs at 6–7 µM active species, irrespective of N-3 substituents .
  • Tumor Selectivity : MeCCNU and the hydroxycyclohexyl derivative show prolonged inhibition of DNA synthesis in tumors compared to host tissues, likely due to slower recovery in malignant cells .

Mechanisms of Action

  • DNA Alkylation : All CENUs induce interstrand DNA cross-links via a two-step alkylation process. The initial chloroethylation is followed by Cl⁻ displacement, forming an ethyl bridge between guanine residues .
  • Carbamoylation: The hydroxycyclohexyl derivative exhibits strong carbamoylating activity, modifying lysine ε-amino groups and terminal protein residues. This inhibits DNA repair enzymes (e.g., O⁶-alkylguanine-DNA alkyltransferase), enhancing cytotoxicity .

Pharmacokinetic Profiles

  • Plasma Degradation : CCNU and BCNU degrade biphasically, with half-lives of ~5 minutes (initial phase) and ~1 hour (secondary phase) .
  • Cerebrospinal Fluid (CSF) Penetration : CCNU achieves CSF concentrations 3-fold higher than plasma in dogs, a property likely shared by the hydroxycyclohexyl analog due to retained lipophilicity .

Clinical and Preclinical Efficacy

  • CCNU : Demonstrated activity against glioblastoma and lymphoma in humans, with dose-limiting thrombocytopenia and leukopenia .
  • Hydroxycyclohexyl Derivative : In preclinical models, the trans-4-hydroxy isomer reduced colony survival in IMR-90 cells twofold more effectively than its cis-2-hydroxy counterpart, highlighting stereochemical influence on efficacy .

Critical Distinctions and Implications

Carbamoylation vs. Alkylation : While alkylation drives DNA damage, carbamoylation by the hydroxycyclohexyl analog disrupts DNA repair mechanisms, offering dual therapeutic action .

Stereochemical Specificity : The (1S,3R) configuration may optimize tumor targeting and reduce off-site toxicity compared to racemic mixtures .

Therapeutic Index : MeCCNU and the hydroxycyclohexyl derivative show superior tumor selectivity in solid tumors, attributed to sustained DNA synthesis inhibition in malignant cells .

Biological Activity

1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea, commonly known as Lomustine or CCNU, is a synthetic compound classified as an alkylating agent. It is primarily used in the treatment of various types of cancer, particularly brain tumors and Hodgkin's lymphoma. The compound's mechanism of action involves DNA alkylation, which disrupts DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

  • Molecular Formula : C₉H₁₆ClN₃O₂
  • Molecular Weight : 233.70 g/mol
  • Structure : Contains a nitrosourea group essential for its biological activity.

The biological activity of Lomustine is primarily attributed to its ability to form reactive intermediates that alkylate DNA. The chloroethyl group can undergo nucleophilic attack by cellular nucleophiles, resulting in DNA cross-linking. This cross-linking inhibits the replication and transcription processes in rapidly dividing cancer cells, thereby exerting its antitumor effects.

Antitumor Activity

Lomustine has demonstrated significant efficacy against various cancer cell lines. Its ability to penetrate the blood-brain barrier makes it particularly effective for treating central nervous system tumors. A comparative study showed that Lomustine's antitumor activity is superior to that of other similar compounds due to its unique structural configuration and pharmacological properties .

Comparative Studies

A study comparing the biological activity of hydroxylated chloroethylnitrosoureas found that compounds with similar structures exhibited varying levels of antitumor effectiveness. For instance, 1-nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea showed significantly reduced antitumor activity compared to its isomeric derivatives . This emphasizes the importance of structural nuances in determining the therapeutic potential of nitrosourea compounds.

Case Studies

In clinical settings, Lomustine has been utilized effectively in the treatment regimens for patients with gliomas and lymphomas. A retrospective analysis indicated improved survival rates in patients receiving Lomustine as part of their chemotherapy protocol compared to those who did not receive it .

Toxicity and Side Effects

Despite its efficacy, Lomustine is associated with notable toxicity. The compound can induce myelosuppression, leading to decreased blood cell counts and increased risk of infections. Additionally, long-term use has been linked to secondary malignancies due to its mutagenic potential .

Table: Comparison of Biological Activity and Toxicity

Compound NameAntitumor ActivityToxicity LevelMechanism of Action
LomustineHighModerateDNA Alkylation
CarmustineModerateHighDNA Cross-linking
StreptozocinModerateLowDNA Alkylation

Research Findings

Recent research has focused on enhancing the efficacy and reducing the toxicity of Lomustine through structural modifications. Novel derivatives have been synthesized that exhibit improved solubility and selectivity for tumor cells while minimizing side effects .

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